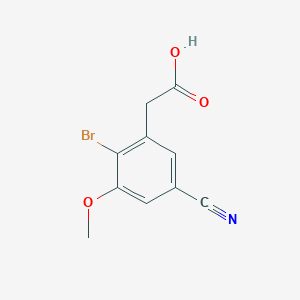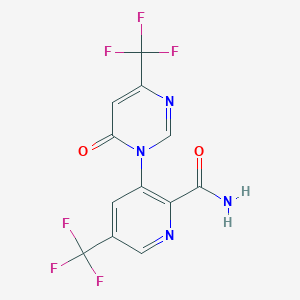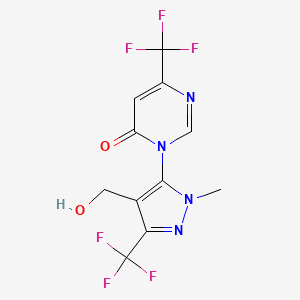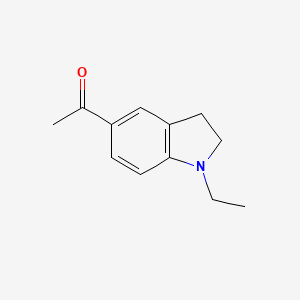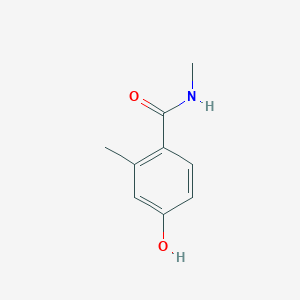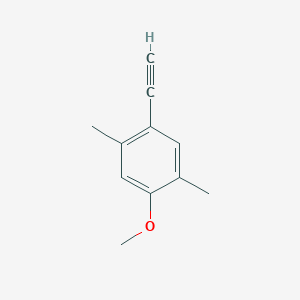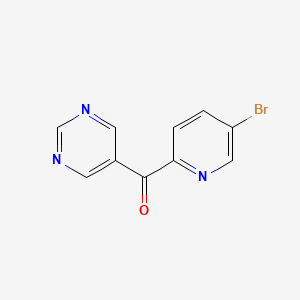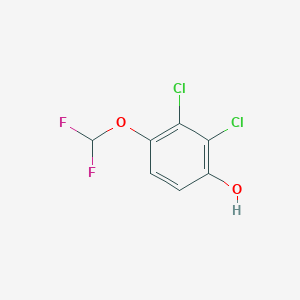
2,3-Dichloro-4-(difluoromethoxy)phenol
Descripción general
Descripción
. It is widely used in personal care products, such as soaps, toothpaste, and deodorants, due to its ability to inhibit the growth of bacteria and fungi.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the difluoromethoxy group is introduced using difluoromethyl ether in the presence of a base .
Industrial Production Methods
Industrial production of 2,3-Dichloro-4-(difluoromethoxy)phenol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichloro-4-(difluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of various substituted phenols depending on the reagents used.
Aplicaciones Científicas De Investigación
2,3-Dichloro-4-(difluoromethoxy)phenol has several scientific research applications:
Chemistry: Used as a model compound in studies of halogenated phenols and their reactivity.
Biology: Investigated for its effects on microbial communities and resistance mechanisms.
Medicine: Studied for its potential use in antimicrobial therapies and its impact on human health.
Industry: Used in the formulation of antimicrobial coatings and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-4-(difluoromethoxy)phenol involves the inhibition of fatty acid synthesis in bacteria. It targets the enzyme enoyl-acyl carrier protein reductase, which is essential for the synthesis of fatty acids. By inhibiting this enzyme, the compound disrupts the bacterial cell membrane, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenol: Another chlorinated phenol with similar antimicrobial properties.
2,3,4-Trichlorophenol: A more heavily chlorinated phenol with enhanced antimicrobial activity.
4-Chloro-3,5-dimethylphenol: A chlorinated phenol with broad-spectrum antimicrobial properties.
Uniqueness
2,3-Dichloro-4-(difluoromethoxy)phenol is unique due to the presence of both chlorine and difluoromethoxy groups, which enhance its antimicrobial efficacy and stability compared to other chlorinated phenols.
Propiedades
IUPAC Name |
2,3-dichloro-4-(difluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2O2/c8-5-3(12)1-2-4(6(5)9)13-7(10)11/h1-2,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKPOUGGAPPTKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


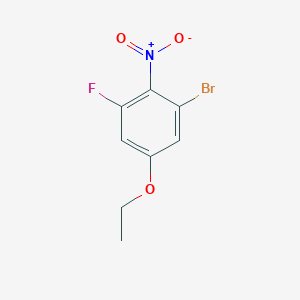
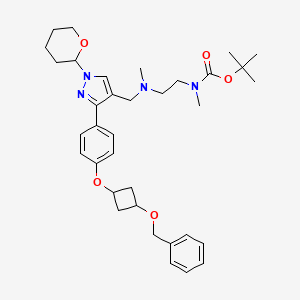

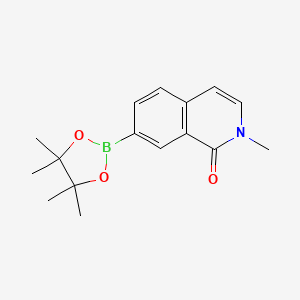
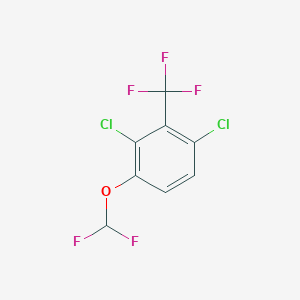

![Spiro[2.2]pentan-1-amine hydrochloride](/img/structure/B1410523.png)
